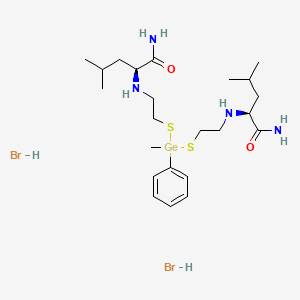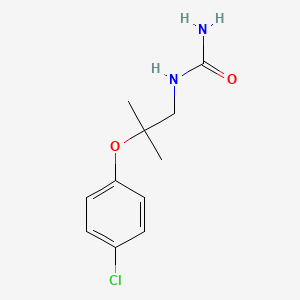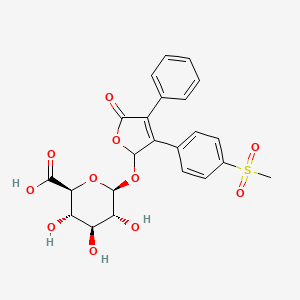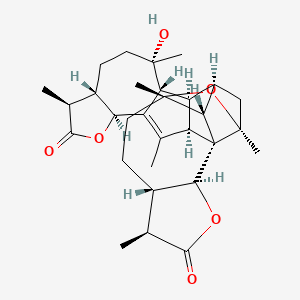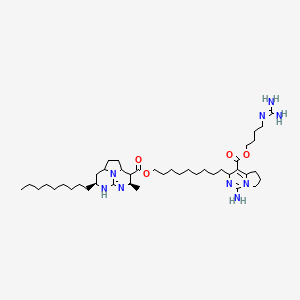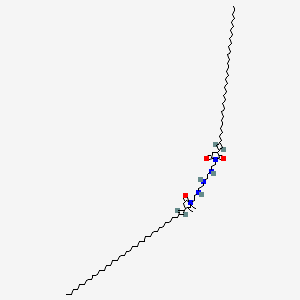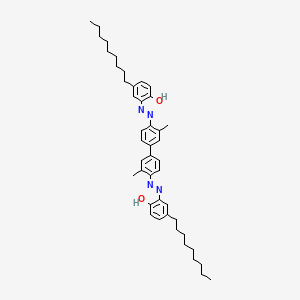
C.I. Solvent Yellow 107
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Solvent Yellow 107 is an organic compound classified as a solvent dye. It is known for its vibrant yellow color and is used in various industrial applications, including coloring plastics, resins, and other materials. The compound is characterized by its chemical formula C44H58N4O2 and a molecular weight of 674.96 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C.I. Solvent Yellow 107 can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. One common method involves the reaction of 3,3’-dimethylbenzidine with 4-nonylphenol under controlled conditions to form the desired azo dye .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified through processes such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
C.I. Solvent Yellow 107 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Aromatic amines are the primary products of reduction reactions.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
C.I. Solvent Yellow 107 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in the production of colored plastics, resins, and other materials.
Mecanismo De Acción
The mechanism of action of C.I. Solvent Yellow 107 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic yellow color. At the molecular level, the compound interacts with various substrates through processes such as van der Waals forces and hydrogen bonding . These interactions enable the dye to bind to different materials and impart color .
Comparación Con Compuestos Similares
Similar Compounds
C.I. Solvent Yellow 14: Another azo dye with similar applications but different chemical properties.
C.I. Solvent Yellow 21: Known for its use in coloring plastics and resins.
C.I. Solvent Yellow 33: Used in various industrial applications, including inks and coatings.
Uniqueness
C.I. Solvent Yellow 107 stands out due to its high stability and resistance to light and heat, making it suitable for applications requiring long-lasting color. Its unique chemical structure also allows for specific interactions with various substrates, enhancing its versatility in different fields .
Propiedades
Número CAS |
67990-27-6 |
|---|---|
Fórmula molecular |
C44H58N4O2 |
Peso molecular |
675.0 g/mol |
Nombre IUPAC |
2-[[4-[4-[(2-hydroxy-5-nonylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-nonylphenol |
InChI |
InChI=1S/C44H58N4O2/c1-5-7-9-11-13-15-17-19-35-21-27-43(49)41(31-35)47-45-39-25-23-37(29-33(39)3)38-24-26-40(34(4)30-38)46-48-42-32-36(22-28-44(42)50)20-18-16-14-12-10-8-6-2/h21-32,49-50H,5-20H2,1-4H3 |
Clave InChI |
KTVOLKQQNNIGGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC(=C4)CCCCCCCCC)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



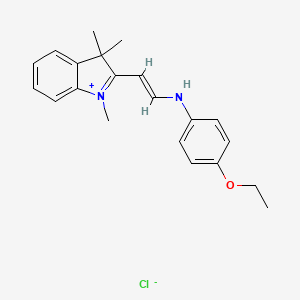
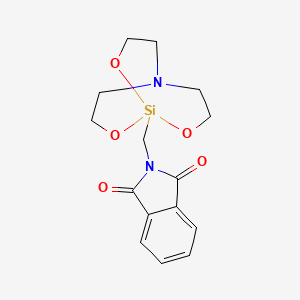

![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)
